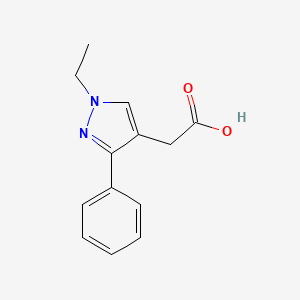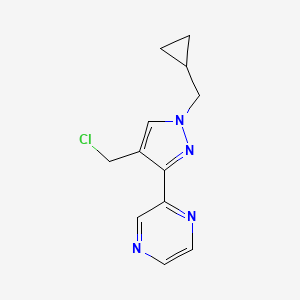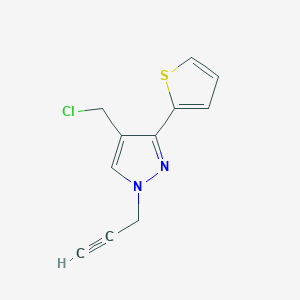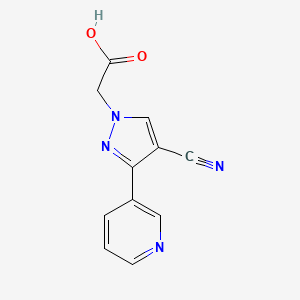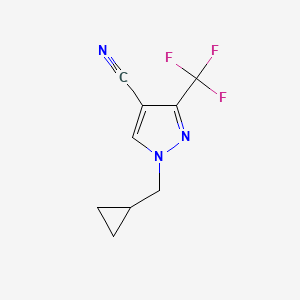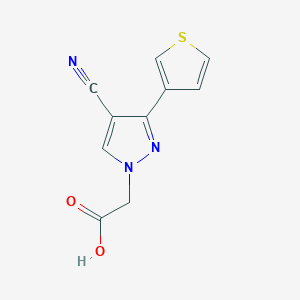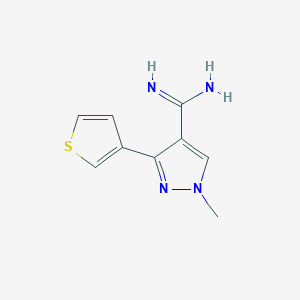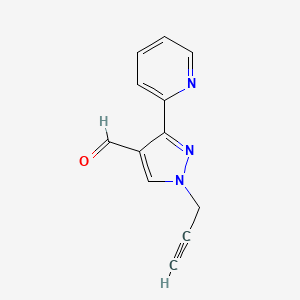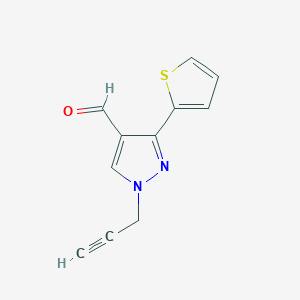
1-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine
Descripción general
Descripción
1-(1-(2-Fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine (FEP) is a novel compound that has been studied for its potential applications in scientific research. FEP is a synthetic molecule that has a unique structure and is composed of a pyrazole ring with a fluoroethyl group and a phenyl group attached to the nitrogen atom of the ring. FEP has been found to have a range of biochemical and physiological effects that are still being explored.
Aplicaciones Científicas De Investigación
1-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the effects of fluoroalkylation on proteins and enzymes. This compound has been used to study the binding and activity of enzymes, as well as the pharmacological effects of fluoroalkylation. It has also been studied for its potential use in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine is not yet fully understood. However, it is believed to act as an inhibitor of enzymes and proteins by forming covalent bonds with them. This compound has also been found to interact with other molecules, such as DNA, and to form adducts with them.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cytochrome P450, acetylcholinesterase, and monoamine oxidase. This compound has also been found to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. In addition, this compound has been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine has several advantages for use in laboratory experiments. It is a relatively stable compound and is easy to synthesize. It also has a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of fluoroalkylation on proteins and enzymes. However, this compound can be toxic in high doses, and its long-term effects are not yet known.
Direcciones Futuras
The potential future directions for 1-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine are numerous. Further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, this compound could be studied for its potential use in drug discovery and development. Furthermore, this compound could be used to study the effects of fluoroalkylation on proteins and enzymes, as well as other molecules. Finally, this compound could be studied for its potential use in medical applications, such as cancer therapy and pain management.
Propiedades
IUPAC Name |
1-[2-(2-fluoroethyl)-5-phenylpyrazol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c1-15-10-12-9-13(16-17(12)8-7-14)11-5-3-2-4-6-11/h2-6,9,15H,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVFTTKPRRSPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1CCF)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




